4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a dimethoxybenzenesulfonyl group. It is known for its potent biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperazine Ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Introduction of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative.
Formation of the Pyrimidine Ring: This step involves the cyclization of a suitable precursor to form the pyrimidine ring.
Final Coupling: The final step involves the coupling of the piperazine and pyrimidine rings under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents to form corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is often used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase IV (DPP-4), leading to increased levels of incretin hormones and improved glucose metabolism .
Comparison with Similar Compounds
4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine can be compared with other similar compounds, such as:
Teneligliptin: A DPP-4 inhibitor with a
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-16-22-20(24-8-4-5-9-24)15-21(23-16)25-10-12-26(13-11-25)31(27,28)17-6-7-18(29-2)19(14-17)30-3/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXEDXMRYSABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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